![molecular formula C21H23N3O5S2 B2398926 (E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 630090-84-5](/img/structure/B2398926.png)
(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves various organic chemistry reactions, and the specifics would depend on the functional groups present in the molecule .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule largely determine its reactivity .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic methods can be used to study the electronic properties of the compound .Scientific Research Applications
Thiazolidinones in Medicinal Chemistry
Biological Potential and Synthetic Development : Thiazolidin-4-ones and their analogs, such as glitazones and rhodanines, have a rich history of synthesis and application, dating back to the mid-19th century. These compounds are recognized for their significant pharmacological importance, being components of commercial pharmaceuticals. Their diverse biological activities have positioned them as promising candidates for future medicinal chemistry endeavors, targeting various diseases due to their structural versatility and biological efficacy. Advanced synthetic methodologies, including green chemistry approaches, have been developed to optimize their production, reflecting environmental consciousness alongside scientific advancement. The structural and biological properties of these compounds have been extensively studied, contributing to the understanding of their mechanism of action and potential therapeutic applications (Santos, Jones Junior, & Silva, 2018).
Bioactivity of Thiazolidin-4-Ones : Recent studies have focused on the biological activities of thiazolidin-4-ones, covering a wide range of properties including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral effects. The influence of different substituents on these molecules' biological activity has been a subject of particular interest, aiding in the design of more efficient drug agents. This highlights the role of thiazolidin-4-ones as a fundamental scaffold in drug discovery, offering insights into the rational design of new compounds with enhanced biological activities (Mech, Kurowska, & Trotsko, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2E)-3-ethyl-2-(4-methylphenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-4-24-20(26)18(13-19(25)22-15-7-9-16(29-3)10-8-15)30-21(24)23-31(27,28)17-11-5-14(2)6-12-17/h5-12,18H,4,13H2,1-3H3,(H,22,25)/b23-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKUXFDEZXLQM-XTQSDGFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)C)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)C)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.